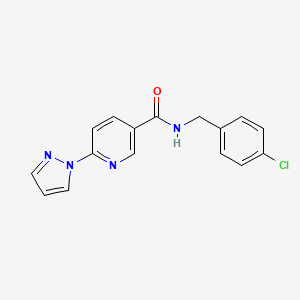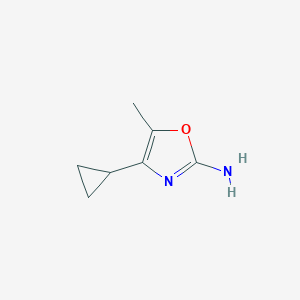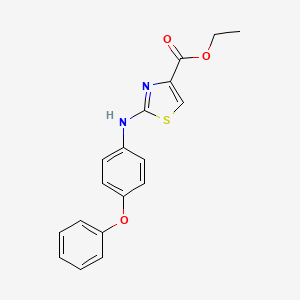
N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, also known as DMCM, is a cyclopropane derivative that has been extensively studied for its pharmacological properties. It is a potent allosteric modulator of the GABA-A receptor, which is an important neurotransmitter in the central nervous system.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis of carboxamide derivatives related to cis-permethrin, investigating their larvicidal properties against mosquito larvae (Taylor, Hall, & Vedres, 1998). The synthesis involves the reaction of acid chloride of permethrin acid with various arylamines, including the use of electron-donating and electron-withdrawing substituents on the phenyl ring. This study highlights the potential of cyclopropylcarboxamides in pest control applications.
Crystal Structure Analysis
The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related compound, was characterized, revealing the cyclohexane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009). Such studies are crucial for understanding the spatial arrangement of atoms in molecules and their implications for reactivity and interaction.
Anodic Oxidation Studies
Anodic oxidation of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, another related compound, was reinvestigated, highlighting the electrochemical behavior and product formation of cyclopropane derivatives under oxidative conditions (Binns, Brettle, & Cox, 1968). Such studies are vital for the development of new synthetic methodologies in organic chemistry.
Antiproliferative Activity
A molecule structurally similar to the one , 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized and found to exhibit significant inhibitory activity against some cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021). This highlights the potential of cyclopropane-1-carboxamide derivatives in medicinal chemistry, particularly in the development of new anticancer agents.
Mechanistic Insights in Photochemistry
The photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate provides insights into the behavior of cyclopropenes under photochemical conditions, leading to products such as 2-methoxy-5-methyl-4-phenylfuran (Pincock & Moutsokapas, 1977). These studies are essential for understanding the fundamental reactions of cyclopropane and cyclopropene derivatives under various conditions.
properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(22-4,12-20-2)11-18-15(19)17(9-10-17)13-7-5-6-8-14(13)21-3/h5-8H,9-12H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYOCWRRZZOPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CC1)C2=CC=CC=C2OC)(COC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2363070.png)
![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)
![2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2363075.png)
![4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2363076.png)


![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)
![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)
![2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane](/img/structure/B2363084.png)
![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2363086.png)
![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)
![(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2363089.png)

